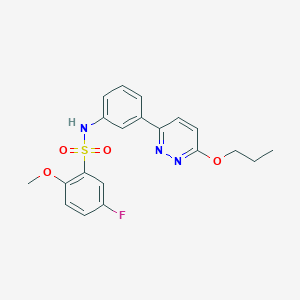

![molecular formula C15H22N2O2S2 B3412508 4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 933022-61-8](/img/structure/B3412508.png)

4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Descripción general

Descripción

“4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a type of 1,2,4-thiadiazine 1,1-dioxide, which are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The β-aminoethane sulfonamides were obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-thiadiazine 1,1-dioxides include condensation, Michael addition, and sulfur (VI) fluoride exchange (SuFEx) reaction .Aplicaciones Científicas De Investigación

Antibacterial Activity

1,3,4-Thiadiazole derivatives, which are structurally similar to the compound , have been found to exhibit antibacterial activity. They have been shown to inhibit various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus, and Gram-positive bacteria such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus .

Anticancer Activity

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine derivatives, which are structurally related to the compound , have been found to exhibit anticancer activity .

Analgesic and Anti-inflammatory Activity

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine derivatives have also been found to exhibit analgesic and anti-inflammatory activity .

Antioxidant Activity

These derivatives have also been found to exhibit antioxidant activity .

Antiviral Activity

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine derivatives have been found to exhibit antiviral activity .

Enzyme Inhibitory Activity

These derivatives have been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Antitubercular Activity

1,2,4-Triazolo [3,4-b] [1,3,4]thiadiazine derivatives have been found to exhibit antitubercular activity .

Elastase Inhibitory Activity

A compound structurally similar to the compound has been found to exhibit strong potential against elastase with an inhibition value of 1.21 µM .

Mecanismo De Acción

- This compound’s action prevents KATP channel closure, maintaining hyperpolarization and inhibiting insulin secretion .

- Bioavailability : Its bioavailability depends on factors like solubility, stability, and metabolism .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Direcciones Futuras

Thiadiazines, including “4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide”, have potential applications in pharmaceutical chemistry due to their biological activities . Future research could focus on developing new synthetic methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propiedades

IUPAC Name |

4-butyl-3-butylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S2/c1-3-5-11-17-13-9-7-8-10-14(13)21(18,19)16-15(17)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJRJGJCVUTMRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-3-(butylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Chlorophenyl)-3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)urea](/img/structure/B3412427.png)

![N-(4-bromo-2-fluorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3412445.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3412447.png)

![N-(5-chloro-2-methylphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3412454.png)

![methyl 3-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B3412455.png)

![6-(4-fluorophenyl)-3-methyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B3412465.png)

![N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3412469.png)

![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2-chlorobenzenesulfonamide](/img/structure/B3412491.png)

![7-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3412495.png)

![(2,3-dimethoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3412501.png)

![3-(4-fluorophenyl)-7-{4-[(4-methoxyphenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3412504.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3412526.png)